N-methoxy-N-methyl-3-nitrobenzenesulfonamide
Overview
Description
N-methoxy-N-methyl-3-nitrobenzenesulfonamide: is a chemical compound with the molecular formula C8H10N2O5S and a molecular weight of 246.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-3-nitrobenzenesulfonamide typically involves the nitration of a benzene sulfonamide derivative followed by methylation and methoxylation reactions. The nitration process introduces a nitro group (-NO2) to the benzene ring, while the subsequent methylation and methoxylation add methyl (-CH3) and methoxy (-OCH3) groups, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and methylation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
N-methoxy-N-methyl-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Catalysis: The compound’s unique structure makes it a valuable catalyst in organic reactions.
Materials Science: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-nitrobenzenesulfonamide involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can bind to enzymes, inhibiting their activity and affecting biochemical pathways.
Coordination with Metal Ions: It can form coordination complexes with metal ions, influencing catalytic processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-nitrobenzene-1-sulfonamide: Lacks the methoxy group, resulting in different chemical properties.
N-Methoxy-3-nitrobenzene-1-sulfonamide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
N-methoxy-N-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and versatility in various applications .
Properties
IUPAC Name |
N-methoxy-N-methyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-9(15-2)16(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAGQMBLCKEQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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